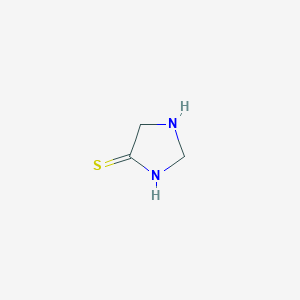

Imidazolidine-4-thione

Description

Overview of Imidazolidine-4-thione within Heterocyclic Chemistry

This compound is a five-membered heterocyclic compound containing a saturated imidazolidine (B613845) ring with a thione group at the fourth position. This structure, a sulfur analog of an imidazolidinone, imparts a unique set of chemical properties that are actively being explored. The arrangement of nitrogen and sulfur atoms within the ring influences its reactivity and potential as a building block in organic synthesis.

The synthesis of the this compound core and its derivatives can be achieved through various synthetic pathways. One notable method involves the reaction of α-amino acids with phenyl isothiocyanate to yield 2-thioxo-imidazolidine-4-ones, a closely related class of compounds. mdpi.com A more direct approach to imidazolidine-4-thiones has been demonstrated under plausible prebiotic conditions, starting from simple precursors like carbonyl compounds, cyanide, ammonia, and hydrogen sulfide (B99878). uni-muenchen.de This highlights the potential for the formation of these heterocycles under primordial Earth conditions. uni-muenchen.de

The reactivity of the this compound scaffold is a key area of investigation. The presence of the thioamide functional group within the heterocyclic ring allows for various chemical transformations. For instance, acylation reactions at the nitrogen atoms can be controlled to produce mono- or di-acylated derivatives, depending on the reaction conditions and the nature of the acylating agent. nih.gov These reactions underscore the versatility of the this compound core for creating a library of new molecules with potentially diverse properties. nih.gov

Table 1: Selected Synthesis and Reactions of this compound and its Derivatives

| Reaction Type | Reactants | Product | Reference |

| Prebiotic Synthesis | Carbonyl compounds, cyanide, ammonia, hydrogen sulfide | Imidazolidine-4-thiones | uni-muenchen.de |

| Thiohydantoin Formation | α-Amino acids, Phenyl isothiocyanate | 2-Thioxo-imidazolidine-4-ones | mdpi.com |

| Acylation | Imidazolidine-2-thione, Acyl chlorides | Mono- and di-acylated imidazolidine-2-thiones | nih.gov |

Note: While some references pertain to the isomeric imidazolidine-2-thione, the principles of reactivity can be relevant to understanding the chemical behavior of the this compound scaffold.

Academic Significance and Interdisciplinary Research Trajectories

The academic significance of this compound has expanded beyond fundamental organic chemistry into several interdisciplinary fields. A particularly compelling area of research is its role in prebiotic chemistry and the origin of life. uni-muenchen.de Studies have proposed that imidazolidine-4-thiones could have formed on the early Earth and acted as prebiotic organocatalysts. uni-muenchen.de Their ability to catalyze reactions, such as the α-alkylation of aldehydes, suggests a potential role in the formation of more complex organic molecules necessary for life. uni-muenchen.de

The structural similarity of imidazolidine-4-thiones to well-established organocatalysts, like the MacMillan imidazolidinones, has fueled research into their catalytic capabilities. uni-muenchen.de The thioamide group in imidazolidine-4-thiones can lead to a more rigid ring structure, which may enhance stereoselectivity in catalytic transformations. uni-muenchen.de This has opened up avenues for designing new and efficient organocatalysts for various chemical reactions.

Furthermore, the broader class of sulfur-containing heterocyclic compounds, including derivatives of this compound, has shown a wide range of biological activities. While research specifically on this compound is emerging, related structures such as 2-thioxoimidazolidin-4-ones have been investigated for their potential as inhibitors of virulence factors in bacteria like Pseudomonas aeruginosa. nih.gov Additionally, other related heterocyclic systems like thiazolidin-4-ones are recognized as important pharmacophores with diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.gov These findings suggest that the this compound scaffold is a promising starting point for the design and synthesis of new therapeutic agents. nih.govnih.gov The exploration of imidazole-2-thiones linked to other moieties as DNA intercalators and topoisomerase II inhibitors further highlights the potential of this class of compounds in cancer research. nih.gov

Table 2: Interdisciplinary Research Applications of this compound and Related Compounds

| Research Area | Key Findings | Significance | Reference(s) |

| Prebiotic Chemistry | Plausible formation on early Earth and function as organocatalysts. | Provides insights into the chemical origins of life and the emergence of complex biomolecules. | uni-muenchen.de |

| Organocatalysis | Potential for enhanced stereoselectivity due to a more rigid ring structure. | Offers a platform for the development of novel and efficient catalysts for organic synthesis. | uni-muenchen.de |

| Medicinal Chemistry | Derivatives show potential as inhibitors of bacterial virulence and other biological activities. | Presents a promising scaffold for the discovery of new drugs to combat infectious diseases and other conditions. | nih.govnih.govnih.gov |

The ongoing research into this compound and its derivatives continues to uncover new facets of its chemical behavior and potential applications, solidifying its importance in contemporary chemical science.

Structure

3D Structure

Properties

CAS No. |

323574-26-1 |

|---|---|

Molecular Formula |

C3H6N2S |

Molecular Weight |

102.16 g/mol |

IUPAC Name |

imidazolidine-4-thione |

InChI |

InChI=1S/C3H6N2S/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) |

InChI Key |

KRQAETCTQQMPDP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=S)NCN1 |

Origin of Product |

United States |

Synthetic Methodologies for Imidazolidine 4 Thione and Its Analogues

Classical and Contemporary Synthetic Routes

The synthesis of the imidazolidine-4-thione core can be achieved through several established and newly developed methods. These routes offer varying degrees of efficiency, substrate scope, and operational simplicity.

Multi-step Reaction Sequences

Traditional syntheses of imidazolidine-4-thiones often involve multi-step procedures. A common approach begins with the Strecker synthesis of α-amino nitriles from aldehydes or ketones, followed by reaction with a source of sulfur. core.ac.ukmdpi.com For instance, α-aminonitriles can be synthesized by treating aldehydes or ketones with potassium cyanide and ammonium (B1175870) chloride. uni-muenchen.de These intermediates are then reacted with hydrogen sulfide (B99878) in the presence of a carbonyl compound to yield the this compound ring. core.ac.ukuni-muenchen.de While effective, these multi-step syntheses can be time-consuming and may require purification of intermediates at each stage.

Another established method involves the reaction of α-amino acids with reagents like phenyl isothiocyanate. mdpi.com This approach first forms a thiourea (B124793) derivative which then undergoes cyclization to the corresponding 2-thioxoimidazolidin-4-one. mdpi.com

Table 1: Examples of Multi-step Syntheses of this compound Derivatives

| Starting Materials | Reagents | Product | Reference |

| Aldehyde/Ketone, KCN, NH4Cl | 1. Strecker Synthesis 2. H2S, Carbonyl Compound | This compound | core.ac.ukuni-muenchen.de |

| α-Amino acid, Phenyl isothiocyanate | 1. Formation of thiourea 2. Cyclization | 2-Thioxoimidazolidin-4-one | mdpi.com |

| Thiourea, α-Amino acid | Heat | 2-Thiohydantoin | mdpi.com |

One-Pot Multicomponent Reactions

To improve efficiency and reduce waste, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing complex molecules like imidazolidine-4-thiones. These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the isolation of intermediates. core.ac.uknih.gov

A notable example is the direct synthesis of imidazolidine-4-thiones from a mixture of carbonyl compounds, ammonia, cyanide, and hydrogen sulfide. core.ac.ukuni-muenchen.de This approach allows for the rapid generation of a library of diverse organocatalysts. uni-muenchen.de Another MCR involves the reaction of amino acid esters, isothiocyanates, and α-bromoketones to produce substituted 4-arylidene imidazolin-5-ones, with thiohydantoin intermediates being isolated. nih.gov The Ugi three-component reaction has also been utilized, where the products can undergo oxidative radical cyclization to form imidazolidinones. organic-chemistry.org

Cycloaddition Approaches

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic compounds. While less common for the direct synthesis of the basic this compound ring, [3+2] cycloaddition reactions are employed in the synthesis of related sulfur-containing five-membered heterocycles. osi.lv For instance, N-tert-butanesulfinyl imines can undergo a [3+2] cycloaddition with arynes to produce cyclic sulfoximines. cas.cn The development of formal [4+2] cycloadditions between sulfur-containing alkylidene heterocycles and allenoates also highlights the potential of cycloaddition strategies in this area. rsc.org Although direct [3+2] cycloaddition routes to this compound itself are not extensively documented, the principles of cycloaddition chemistry offer a promising avenue for future synthetic design.

Prebiotic Synthesis Pathways and Conditions

The potential role of imidazolidine-4-thiones in the origin of life has spurred research into their formation under prebiotic conditions. Studies have demonstrated that these heterocycles can be plausibly synthesized from simple molecules believed to be present on the early Earth. core.ac.ukuni-muenchen.de

The one-pot synthesis from carbonyl compounds, cyanide, ammonia, and hydrogen sulfide is considered a prebiotically plausible route. core.ac.ukuni-muenchen.de These reactions can proceed in aqueous solutions, a condition consistent with the primordial environment. core.ac.uk Research has shown that starting from a mixture of prebiotically realistic carbonyl compounds, there are clear preferences for the formation of certain this compound species, suggesting a potential mode of molecular selection. uni-muenchen.de The ability of these molecules to form from a simple prebiotic feedstock and their potential to act as organocatalysts suggests they could have played a role in the emergence of molecular complexity and homochirality. core.ac.ukresearchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing imidazolidine-4-thiones and related compounds. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

One such approach is the solventless synthesis of thiohydantoins under microwave irradiation, using potassium carbonate as a solid support. rsc.org This method not only avoids the use of organic solvents during the reaction but also allows for an aqueous work-up, further enhancing its green credentials. rsc.org Another green protocol involves the use of a deep eutectic solvent (DES) for the synthesis of thioamides, which are related to the this compound structure. rsc.org This DES can be recycled and reused multiple times without significant loss of activity. rsc.org The direct condensation of thiourea and α-amino acids by heating in the absence of a solvent also represents a simple and low-cost method for producing 2-thiohydantoins. mdpi.com

Directed Synthesis of Substituted Imidazolidine-4-thiones and Related Thiones

The synthesis of specifically substituted imidazolidine-4-thiones is crucial for exploring their structure-activity relationships in various applications. Directed synthesis allows for the precise placement of functional groups on the heterocyclic ring.

The reaction of α-aminonitriles with different ketones or aldehydes provides a direct route to 2,5,5-trisubstituted imidazolidine-4-thiones. uni-muenchen.de While symmetrically substituted derivatives are readily accessible from ketones, the synthesis of unsymmetrically substituted compounds can be more challenging. uni-muenchen.de The choice of carbonyl compound can influence the selective incorporation into the this compound skeleton. core.ac.uk

Furthermore, various methods have been developed for the synthesis of related thiones, such as imidazolidine-2,4-dithiones and 2-thioxoimidazolidin-4-ones. mdpi.comnih.gov For example, a series of novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of N-substituted derivatives is also of interest, with methods available for the preparation of 1,3-dialkylimidazolidines and other substituted imidazolidines. nih.gov

N-Alkylated and S-Alkylated Derivatives

The nitrogen and sulfur atoms of the this compound scaffold provide reactive sites for functionalization, leading to the generation of N-alkylated and S-alkylated derivatives. These modifications can significantly influence the physicochemical properties and biological activities of the resulting compounds.

N-Acylation: The acylation of imidazolidine-2-thione has been explored to produce mono- and di-acylated derivatives. nih.govnih.govresearchgate.netnih.gov The reaction of imidazolidine-2-thione with various acyl chlorides can lead to either mono- or di-acylated products, depending on the reaction conditions and the nature of the acylating agent. nih.govnih.gov For instance, the use of atypical Vilsmeier adducts, generated from dimethylacetamide and different acyl chlorides, has been shown to influence the outcome of the acylation reaction. nih.gov Furthermore, a library of asymmetric di-acylthioureas has been prepared by reacting benzoyl imidazolidin-2-thione with other acyl chlorides. nih.gov

S-Alkylation: The sulfur atom of the thiolactam group in imidazolidine-4-thiones is readily S-alkylated by various electrophiles. nih.govrsc.org For example, imidazolidine-4-thiones react with bromoacetonitrile (B46782) to yield S-cyanomethylated dihydroimidazoles. nih.govrsc.org This S-alkylation has been shown to be a key step in the organocatalytic α-alkylation of aldehydes. nih.gov Alkylation of the sulfur atom can also be achieved using other alkyl halides and Michael acceptors. nih.govscialert.net The resulting 4-(alkylthio)-2,5-dihydro-1H-imidazoles are important intermediates for further synthetic transformations. nih.gov

Table 1: Synthesis of N-Acylated Imidazolidine-2-thione Derivatives

| Acylating Agent | Product Type | Reference |

| (Cyclo)alkyl carbonyl chlorides | Mono-acylated | nih.gov |

| Benzoyl chlorides with electron-withdrawing groups | Mono-acylated | nih.gov |

| 4-Anisoyl chloride | Di-acylated | nih.gov |

| 2-Furoyl chloride | Di-acylated | nih.gov |

| Atypical Vilsmeier adducts | Mono- or Di-acylated | nih.govnih.gov |

Spirocyclic Imidazolidine-4-thiones

Spirocyclic compounds containing an this compound moiety are of considerable interest due to their unique three-dimensional structures and potential as bioactive molecules. Several synthetic approaches have been developed to construct these complex architectures.

A notable method involves a catalyst-free domino Mannich/cyclization reaction of 3-isothiocyanato oxindoles with bis(arylmethylidene)hydrazines to produce spiro[imidazolidine-2-thione-oxindoles]. arkat-usa.org This reaction proceeds under environmentally friendly conditions and provides the desired products with high diastereoselectivity. arkat-usa.org Another approach to spiro[imidazolidine-2-thione-4,3′-oxindole] derivatives utilizes a domino Mannich/cyclization process. researchgate.net

Furthermore, the synthesis of spiro[indoline-3,2'- arkat-usa.orgresearchgate.netuni-muenchen.dethiadiazol]-2-one and spiro[indoline-3,3'- nih.govarkat-usa.orguni-muenchen.detriazolidin]-one derivatives has been reported, highlighting the versatility of isatin (B1672199) derivatives in constructing spiroheterocycles. nih.gov The [3+2]-cycloaddition reaction of nitrile imines with 5-arylidene-1-methyl-2-thiohydantoins has been employed to synthesize thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones. nih.gov

Table 2: Synthesis of Spirocyclic Imidazolidine-Thione Derivatives

| Reactants | Product | Reaction Type | Reference |

| 3-Isothiocyanato oxindoles, Bis(arylmethylidene)hydrazines | Spiro[imidazolidine-2-thione-oxindoles] | Domino Mannich/cyclization | arkat-usa.org |

| 3-Isothiocyanato oxindoles | Spiro[imidazolidine-2-thione-4,3′-oxindole] | Domino Mannich/cyclization | researchgate.net |

| Isatin derivatives | Spiro[indoline-3,2'- arkat-usa.orgresearchgate.netuni-muenchen.dethiadiazol]-2-one | Cyclization | nih.gov |

| 5-Arylidene-1-methyl-2-thiohydantoins, Nitrile imines | Thioxo-tetraazaspiro[4.4]nonenones | [3+2]-cycloaddition | nih.gov |

Imidazolidineiminothiones and Bis-imidazolidineiminothiones

Imidazolidineiminothiones and their dimeric counterparts, bis-imidazolidineiminothiones, represent a class of derivatives with significant biological potential. Their synthesis is often achieved through the reaction of N-arylcyanothioformanilides with isocyanates or bis-isocyanates. This approach allows for the introduction of various substituents at the N-1 and N-3 positions of the imidazolidine (B613845) ring.

The reaction typically proceeds in good yields, and a range of symmetrical and non-symmetrical bis-imidazolidineiminothiones have been prepared using different bis-isocyanates as linkers. These compounds have been evaluated for their antimicrobial, antitumor, and antiviral activities.

Phosphoramide-Containing Imidazolidine Thiones

The incorporation of a phosphoramide (B1221513) moiety into the imidazolidine thione scaffold is a less explored area of synthesis. However, related methodologies suggest potential routes to such compounds. For instance, a chiral phosphorodiamidate reagent has been synthesized using (S)-4-isopropylthiazolidine-2-thione as a chiral auxiliary. nih.gov This reagent was prepared by reacting the thione with phosphoryl chloride, followed by the diastereoselective introduction of an aryl group. nih.gov While this example does not directly yield a phosphoramide-containing imidazolidine thione, it demonstrates the feasibility of using heterocyclic thiones as precursors for phosphorus-containing derivatives. General methods for phosphoramidate (B1195095) synthesis, such as the coupling of phosphites and amines, could potentially be adapted for the derivatization of amino-functionalized imidazolidine thiones. researchgate.net

Derivatives from Schiff Bases and Cyclization Reactions

Schiff bases are versatile intermediates in the synthesis of various heterocyclic systems, including imidazolidine derivatives. The condensation of a primary amine with an aldehyde or ketone to form an imine (Schiff base) is a key step, followed by a cyclization reaction to construct the heterocyclic ring.

A strategy for the synthesis of 5-hydroxy-imidazolidine-2-thione derivatives involves the in-situ generation of a formal benzylidenethiourea acceptor from α-sulfonylamines, which is then intercepted by an N-heterocyclic carbene (NHC)-activated aldehyde. rsc.org This is followed by an intramolecular aza-acetalization to yield the final product. rsc.org

While many reported cyclization reactions involving Schiff bases lead to imidazolidine-4-one derivatives, the principles can be extended to the synthesis of their thione analogues by using appropriate thiocarbonyl-containing precursors. For example, the synthesis of 2-thioxo-imidazolidin-4-ones has been achieved through the reaction of C-phenylglycine derivatives with phenyl isothiocyanate. nih.gov

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of imidazolidine-4-thiones, enabling the precise assignment of proton and carbon signals and the determination of their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Assignment

¹H NMR spectroscopy is fundamental for identifying the chemical environment of protons within the imidazolidine-4-thione scaffold. The chemical shifts (δ) of these protons are influenced by the electronic effects of neighboring atoms and functional groups.

In derivatives of this compound, the protons on the heterocyclic ring and any substituents exhibit characteristic signals. For instance, in a study of 1-(3,4-dichlorophenyl)imidazolidin-2-thione-5-one, the protons of the benzene (B151609) ring show peaks in the range of δ 6.93–7.54 ppm. nih.gov The α-hydrogen signals in certain intermediates appear at δ 4.83, 4.98, 4.96, and 4.78 ppm. nih.gov The assignment of these signals is often confirmed through their multiplicities, such as singlet (s), doublet (d), triplet (t), and multiplet (m), which arise from spin-spin coupling with adjacent protons. uni-muenchen.de For example, the ethylic group in some derivatives is characterized by triplets coupled with quartets. nih.gov In the case of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the proton spectrum displays doublets corresponding to hydroxyl groups and methine groups. mdpi.com Specifically, a doublet at δ 6.65 ppm is attributed to the hydroxyl group, while a doublet at δ 5.02 ppm corresponds to the methine protons. mdpi.com

Interactive Table: ¹H NMR Chemical Shifts (ppm) for Representative this compound Derivatives

| Compound/Fragment | H Signal | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Benzene Ring Protons | Aromatic H | 6.93–7.54 | m | nih.gov |

| Intermediate IG-1 | H2 | 4.83 | s | nih.gov |

| Intermediate IG-4 | C*H | 4.78 | s | nih.gov |

| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | OH | 6.65 | d | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound derivatives. The chemical shift of each carbon atom is indicative of its hybridization and electronic environment.

A key feature in the ¹³C NMR spectra of these compounds is the signal for the thiocarbonyl (C=S) carbon, which typically appears significantly downfield. For example, in 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, the thione group's carbon atom gives rise to signals at 180.85 and 180.43 ppm. mdpi.com The carbon atoms of the imidazolidine (B613845) ring in this compound are observed at 85.73 and 78.36 ppm. mdpi.com The introduction of substituents at the nitrogen atoms of the ring influences the chemical shifts of the ring carbons due to inductive effects. mdpi.com For instance, N-alkylation generally leads to an upfield shift of the ring carbon signals. mdpi.com The chemical shifts of carbon atoms in the methine groups can also be used to distinguish between cis and trans isomers of N-alkyl derivatives. researchgate.net

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for Representative this compound Derivatives

| Compound/Fragment | C Signal | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | C=S | 180.85, 180.43 | mdpi.com |

| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | Ring CH | 85.73, 78.36 | mdpi.com |

| 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione | Methylol C | 66.24 | mdpi.com |

| (±)C-(4-Isopropylphenyl)glycine | C-2 | 60.3 | nih.gov |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR techniques are powerful tools for the unambiguous structural elucidation of complex this compound derivatives by revealing correlations between different nuclei. uni-muenchen.deyoutube.com

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. uni-muenchen.de

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals with the carbon atoms to which they are directly attached. mdpi.com This is crucial for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds). uni-muenchen.demdpi.com This technique is particularly valuable for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, in 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione, HMBC spectra show long-range correlations between the protons of the methylene (B1212753) group and the carbon signals of the thione and methine groups, confirming their connectivity. mdpi.com

These 2D NMR experiments are often essential for the complete and accurate assignment of all proton and carbon signals, especially in novel or complex derivatives of this compound. uni-muenchen.demdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR), Fourier Transform Infrared (FTIR), and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are widely used to identify key functional groups in this compound and its derivatives. ajchem-a.com The spectra of these compounds are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key vibrational frequencies observed in the FTIR spectra of this compound derivatives include:

N-H stretching: Typically observed in the range of 3175-3388 cm⁻¹. ajchem-a.comresearchgate.net

C-H stretching: Aromatic C-H stretching appears around 3025-3062 cm⁻¹, while aliphatic C-H stretching is found in the 2925-2958 cm⁻¹ region. ajchem-a.com

C=O stretching: In derivatives containing a carbonyl group, such as imidazolidin-4-ones, this vibration appears as a strong band, often in the range of 1668-1731 cm⁻¹. ajchem-a.com

C=S stretching: The thiocarbonyl group (C=S) gives rise to absorptions at lower frequencies, typically below 600 cm⁻¹. rsc.org One study identifies a band at 1272 cm⁻¹ as ν(C-S). ajchem-a.com

C-N stretching: This vibration is typically observed around 1164-1174 cm⁻¹. ajchem-a.com

The precise positions of these bands can be influenced by the molecular structure and intermolecular interactions, such as hydrogen bonding.

Interactive Table: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3175-3388 | ajchem-a.comresearchgate.net |

| C-H (Aromatic) | Stretching | 3025-3062 | ajchem-a.com |

| C-H (Aliphatic) | Stretching | 2925-2958 | ajchem-a.com |

| C=O (Amide/Imidazolidine) | Stretching | 1668-1731 | ajchem-a.com |

| C-N | Stretching | 1164-1174 | ajchem-a.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. For this compound, Raman spectra have been utilized in conjunction with IR data and normal coordinate analyses to assign all fundamental vibrational frequencies. oup.com This combined approach allows for a more complete understanding of the vibrational modes of the molecule. The C=S and CSe groups in related compounds show characteristic absorptions below 600 cm⁻¹. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound derivatives. By ionizing the molecules and separating them based on their mass-to-charge ratio (m/z), MS provides precise molecular weight information. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable insights into the compound's structural arrangement.

In studies of imidazolidine derivatives, electron impact (EI) ionization is often employed. The resulting mass spectra typically show an intense molecular ion peak [M]+, which confirms the molecular weight of the synthesized compound. For instance, in the analysis of certain 5-(4-alkylphenyl)-2-amino-thiazole derivatives, which share structural similarities with substituted imidazolidines, intense molecular ion peaks were observed at m/z 299 and 315. researchgate.net

The fragmentation of the molecular ion provides a roadmap to the molecule's structure. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable molecules or radicals. For example, the mass spectrum of a 3-[(thiophen-2-ylmethylene)-amino]-4-oxo-5-(4-chlorobenzylidene)-imidazolidin-2-thione derivative showed a molecular ion peak that corresponded to its molecular formula, and its fragmentation pattern was key to confirming its structure. researchgate.net One common fragmentation pathway observed in related structures is the loss of groups like CHCO, leading to stable fragment ions that are also detected. researchgate.net

The analysis of these fragmentation patterns allows researchers to piece together the structural puzzle of novel this compound compounds. High-resolution mass spectrometry (HRMS) can further increase confidence in structural assignments by providing highly accurate mass measurements, which help to determine the elemental composition of the parent molecule and its fragments. researchgate.net

Table 1: Illustrative Mass Spectrometry Fragmentation Data for Imidazolidine Derivatives

| Compound Type | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| 5-(4-methylphenyl)-2-amino-thiazole derivative | 299 | 190, 148, 91 | Loss of substituent groups, cleavage of the thiazole (B1198619) ring. researchgate.net |

| 5-(4-methoxyphenyl)-2-amino-thiazole derivative | 315 | 206, 164, 107 | Loss of substituent groups, cleavage of the thiazole ring. researchgate.net |

| 3-[(thiophen-2-ylmethylene)-amino]-4-oxo-imidazolidin-2-thione derivative | 341 | 225 | Corresponds to the loss of specific side chains, confirming the core structure. researchgate.net |

X-ray Crystallography for Crystalline Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For imidazolidine-4-thiones, which can exist as chiral molecules, X-ray crystallography is crucial for determining the absolute configuration.

In a typical analysis, a single crystal of the this compound derivative is irradiated with X-rays, and the resulting diffraction pattern is analyzed. uni-muenchen.de For example, crystallographic analyses performed on imidazolidine-4-thiones have utilized Mo Kα (λ = 0.71073 Å) radiation to record the data sets. uni-muenchen.de The analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group to which the crystal belongs. ajchem-a.com For chiral compounds, the crystal must belong to one of the 65 Sohncke space groups, and the Flack parameter is used to confidently assign the absolute configuration. uni-muenchen.de

The crystal structure of related five-membered heterocyclic thiones, such as 4-ethyl-1,3-oxazolidine-2-thione, reveals important information about intermolecular interactions. In that case, molecules were found to form centrosymmetric dimers through N−H···S hydrogen bonds between the thioamide groups. youtube.com This kind of detailed structural information is vital for understanding the solid-state properties of these compounds and for designing crystal structures with specific properties, a field known as crystal engineering.

Table 2: Example of Crystallographic Data for a Heterocyclic Compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | youtube.com |

| Space Group | P2₁/c | youtube.com |

| a (Å) | 8.4988(17) | youtube.com |

| b (Å) | 10.2300(15) | youtube.com |

| c (Å) | 7.5192(19) | youtube.com |

| β (°) | 96.8299(11) | youtube.com |

| Molecules per unit cell (Z) | 4 | youtube.com |

Advanced Material Characterization Techniques (for Composite/Catalyst Applications)

When imidazolidine-4-thiones are incorporated into composites or used as catalysts, a suite of advanced characterization techniques is employed to understand the morphology, thermal stability, and other physical properties of the resulting material.

Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. In the context of this compound composites or catalysts, SEM would be used to examine the dispersion of the thione within a polymer matrix, the particle size and shape of a catalyst, or the surface texture of a functionalized material.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of a material. For catalyst applications, such as imidazolidine-2-thiones synthesized using MgO nanoparticles, TEM would be essential to confirm the size, shape, and distribution of the nanoparticles that act as the catalytic support. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This technique is crucial for assessing the thermal stability of this compound-containing materials. A typical TGA experiment involves heating a small amount of the material at a constant rate and recording the weight loss. youtube.com

The resulting TGA curve provides information on:

Decomposition Temperatures: The temperature ranges where the material degrades. This is critical for determining the operational limits of a composite or catalyst.

Residual Mass: The amount of material left at the end of the experiment, which can indicate the content of inorganic fillers or catalyst supports. youtube.com

Compositional Analysis: By observing distinct weight loss steps, it is possible to quantify different components within a material, such as volatiles, polymer, and inorganic residue. libretexts.org

The first derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition. libretexts.org

Surface Area Analysis (BET Isotherms)

For catalytic applications, the surface area of the catalyst is a critical parameter, as it directly influences the number of active sites available for a chemical reaction. The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of a material.

The analysis involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. researchgate.net By measuring the amount of gas adsorbed at different pressures, a BET isotherm is generated, from which the surface area, pore volume, and average pore diameter can be calculated. researchgate.net A high surface area is often a desirable characteristic for a heterogeneous catalyst, as it generally leads to higher catalytic activity. researchgate.net For instance, supporting a catalyst on a high-surface-area material like silica (B1680970) can significantly enhance its performance. researchgate.net

Table 3: Representative BET Surface Area Data for Catalytic Materials

| Catalyst Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) | Reference |

| CaO on Silica | 79.8 | - | - | researchgate.net |

| Pure CaO | 2.8 | - | - | researchgate.net |

| Post-reaction Catalyst | 41.68 | - | 341.41 | researchgate.net |

Vibrating Sample Magnetometry (VSM)

When this compound derivatives are used as ligands to form metal complexes, particularly with magnetic metals like iron, Vibrating Sample Magnetometry (VSM) is used to characterize the magnetic properties of the resulting material. This is especially relevant for catalysts that need to be separated from a reaction mixture using an external magnetic field.

In a VSM analysis, the sample is placed in a uniform magnetic field and vibrated. The resulting magnetic flux change induces a voltage in a set of pick-up coils, which is proportional to the magnetic moment of the sample. The output is a hysteresis loop, a plot of magnetization versus the applied magnetic field. From this loop, key magnetic properties such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) can be determined. For a magnetic nanocatalyst, such as Fe₃O₄ nanoparticles functionalized with a ligand, VSM analysis confirms that the material has superparamagnetic properties, which are ideal for catalytic applications requiring easy separation without permanent magnetization. researchgate.net

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a powerful tool to explore the intricacies of Imidazolidine-4-thione and its derivatives. These studies have provided a fundamental understanding of their electronic behavior and reactivity.

The electronic properties of molecules are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and stability. researchgate.netreddit.com

DFT calculations have been employed to determine the HOMO and LUMO energies of imidazolidine (B613845) derivatives. For instance, studies on related imidazole (B134444) compounds have shown that the energy gap between the LUMO and HOMO orbitals can decrease with increasing inhibitory efficiency, facilitating the transfer of electrons. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and the potential for charge transfer within the molecule. researchgate.net In some cases, the HOMO may be localized on specific parts of the molecule, such as a benzo[b] nih.govoxazin-3-yl group, while the LUMO is distributed across other regions, like the p-chlorobenzene ring. researchgate.net This distribution of frontier orbitals is key to understanding the molecule's interaction with other chemical species.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Imidazole Derivatives This table is illustrative and based on general findings for related imidazole compounds, not specifically this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Imidazole (IM) | Data not available | Data not available | Highest |

| 2-Methylimidazole (MIM) | Data not available | Data not available | Intermediate |

| Benzimidazole (BIM) | Data not available | Data not available | Lowest |

Source: researchgate.net

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include hardness (η), softness (S), electrophilicity index (ω), and nucleophilicity. Hardness and softness are related to the HOMO-LUMO gap, with a larger gap indicating greater hardness and lower reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons, while nucleophilicity describes its electron-donating capacity.

For related heterocyclic systems, DFT has been used to calculate these descriptors, offering insights into their reaction mechanisms. For example, the study of oxazolidine-2,4-dione, imidazolidine-2,4-dione, and thiazolidine-2,4-dione has provided information on their global and local reactivity. researchgate.net

DFT methods are widely used to determine the most stable three-dimensional structure of a molecule, a process known as geometrical optimization. This is crucial as the molecule's conformation dictates its physical and chemical properties. For instance, theoretical studies on 2,2,5,5-tetramethylimidazolidin-4-one (B98882) (TMIO), a related compound, have been conducted to understand its stability and the mechanism of its halogenation. nih.gov These calculations often involve exploring different possible conformations to identify the one with the lowest energy.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insights into the distribution of electrons. wikipedia.org This analysis helps in understanding the electrostatic potential of the molecule and identifying reactive sites. DFT calculations have been used to compute Mulliken charges for various atoms in imidazole derivatives. It has been observed that the charge distribution can be influenced by the solvent environment. For example, in some derivatives, oxygen atoms carry a negative charge, acting as donor atoms, while hydrogen atoms may have a positive charge.

Table 2: Illustrative Mulliken Atomic Charges for a Hypothetical this compound Derivative This table is for illustrative purposes and does not represent experimentally verified data for this compound itself.

| Atom | Charge (in different media) |

| Vacuum | |

| S1 | -0.25 |

| N2 | -0.45 |

| C3 | 0.30 |

| N4 | -0.42 |

| C5 | 0.15 |

Source: Based on general principles of Mulliken charge analysis as described in researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of how a molecule behaves in a particular environment, such as in solution or interacting with a biological target. For derivatives of the related imidazolidine-2,4-dione, MD simulations have been used to investigate their binding with protein targets. nih.govnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a deeper understanding of the interaction mechanism. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

For various imidazole and thiazolidine (B150603) derivatives, molecular docking studies have been performed to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. nih.govnih.govnih.govnih.gov These studies can reveal hydrogen bonding, hydrophobic interactions, and other forces that contribute to the binding affinity. For example, docking studies on imidazo[2,1-b]thiazole (B1210989) derivatives have been used to investigate their anti-proliferative efficacy against cancer cell lines by examining their interaction with specific proteins. nih.gov

Theoretical Structure-Activity Relationship (SAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and materials science for establishing a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. nih.govnih.gov For imidazolidine-4-thiones, theoretical SAR derivations can help in the rational design of new derivatives with enhanced catalytic or biological activities. uni-muenchen.de

While specific QSAR models for a particular biological target of this compound are not extensively documented in publicly available research, the principles can be derived from studies on analogous heterocyclic systems like thiazolidin-4-ones. nih.gov A theoretical SAR study would typically involve the calculation of various molecular descriptors for a series of this compound derivatives. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. lew.ro

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, molar volume, and surface area. lew.ro

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, indicating its connectivity and branching.

Thermodynamic Descriptors: Properties like hydration energy and polarizability can also influence a molecule's activity. lew.ro

For imidazolidine-4-thiones, SAR studies have shown that the substitution pattern on the imidazolidine ring significantly influences their catalytic activity. For instance, in their use as prebiotic organocatalysts, different imidazolidine-4-thiones exhibit varied activities and enantioselectivities, highlighting a clear structure-activity relationship. uni-muenchen.de The presence of the thioamide group and the potential for substitution at various positions on the ring allows for fine-tuning of the molecule's steric and electronic properties, which in turn would be the basis for developing detailed SAR models.

A hypothetical QSAR equation for an this compound derivative's activity might take the form of a multiple linear regression equation:

Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where 'c' represents the coefficients determined from the regression analysis. The predictive power of such a model would be validated using statistical methods like cross-validation. nih.gov

Analysis of Intermolecular Interactions

The way molecules interact with each other in the solid state is crucial for understanding their physical properties and crystal packing. Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis are two computational methods that provide deep insights into these interactions.

Hirshfeld Surface Analysis

The analysis involves mapping properties onto a surface defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. Key properties mapped include:

d_norm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

d_i and d_e: The distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. These are used to generate 2D fingerprint plots.

The 2D fingerprint plot is a histogram of d_i versus d_e, which provides a summary of all intermolecular contacts in the crystal. Different types of interactions (e.g., H···H, C-H···O, C-H···S) have characteristic shapes in the fingerprint plot. For a typical thiazolidin-4-one derivative, the major contributing interactions to the crystal packing are often H···H, O···H/H···O, S···H/H···S, and C···H/H···C contacts. nih.gov

Table 1: Expected Intermolecular Contacts for this compound and Their Typical Contributions from Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Often the most significant contribution due to the high abundance of hydrogen atoms on the molecular surface. |

| O···H/H···O | Hydrogen bonding involving the carbonyl oxygen and hydrogen atoms. | A major contributor, indicating the presence of hydrogen bonds which are key to stabilizing the crystal structure. |

| S···H/H···S | Interactions involving the sulfur atom of the thione group and hydrogen atoms. | A significant contributor, highlighting the role of the sulfur atom in the crystal packing. |

| N···H/H···N | Hydrogen bonding involving the nitrogen atoms of the imidazolidine ring. | A notable contributor, further stabilizing the crystal lattice through hydrogen bonding. |

| C···H/H···C | Weaker van der Waals interactions. | A smaller but still important contribution to the overall crystal packing. |

This table is a representation of expected interactions based on studies of similar molecules and not a direct experimental result for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. A study on 1-methyl-2-thioxoimidazolidin-4-one, a close derivative of this compound, provides valuable insights into the electronic interactions at play. researchgate.net

NBO analysis can reveal:

Natural Atomic Charges: The distribution of electron density among the atoms in the molecule.

Hybridization: The composition of the hybrid orbitals that form the bonds.

Donor-Acceptor Interactions: The analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The energy of these interactions (E(2)) indicates the strength of the delocalization.

In the case of 1-methyl-2-thioxoimidazolidin-4-one, NBO analysis has been used to study the stability of its tautomers and their ability to form complexes. researchgate.net The analysis of atomic charges can identify the most nucleophilic and electrophilic sites in the molecule, which is crucial for understanding its reactivity. For example, the thione sulfur and the carbonyl oxygen are expected to have significant negative charges, making them potential sites for electrophilic attack.

Tautomerism Studies and Energetic Profiles

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. This compound can exhibit thione-thiol and keto-enol tautomerism. Computational studies are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

A theoretical study on 1-methyl-2-thioxoimidazolidin-4-one (MTIO) investigated five possible tautomeric forms. researchgate.net The calculations, performed using Density Functional Theory (DFT), revealed the relative energies of these tautomers.

Table 2: Relative Stabilities of Tautomers of a Derivative of this compound

| Tautomer Form | Description | Relative Stability |

| Thione-Keto | The most stable form with C=S and C=O double bonds. | Most Stable |

| Thiol-Keto | Contains a thiol (S-H) group and a carbonyl (C=O) group. | Less Stable |

| Thione-Enol | Contains a thione (C=S) group and an enol (C-O-H) group. | Less Stable |

| Thiol-Enol | Contains both thiol (S-H) and enol (C-O-H) groups. | Least Stable |

This table is based on findings for 1-methyl-2-thioxoimidazolidin-4-one and illustrates the general stability trends expected for this compound.

The results indicated that the thione and keto forms are energetically more favorable than the thienol and enol forms. researchgate.net This is a common trend in similar heterocyclic systems. The study also calculated the vibrational frequencies of the tautomers, which can be used to identify them experimentally through techniques like infrared spectroscopy. The energetic profile, including the transition states for the tautomeric interconversions, provides a complete picture of the dynamic equilibrium between the different forms of the molecule.

Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways

The reactivity of the imidazolidine-4-thione scaffold is characterized by several fundamental pathways involving its key functional groups. The thiolactam group is particularly reactive, readily undergoing S-alkylation with alkyl halides or Michael acceptors. The secondary amine functionality allows for its use in organocatalysis through enamine and iminium ion formation. Furthermore, the ring system can be modified through oxidation, reduction, and hydrolysis.

Alkylation of 4,5-di(p-chlorophenyl)imidazolidine-2-thione, a related derivative, with various alkylating agents leads to S-alkyl derivatives. These intermediates can further react with amines to yield 2-amino derivatives or with α-halo-ketones to form fused imidazo[2,1-b]thiazole (B1210989) systems.

Enamine/Iminium Ion Activation Mechanisms in Organocatalysis

Imidazolidine-4-thiones (ITOs) have been investigated as organocatalysts, particularly for reactions like the α-alkylation of aldehydes. tandfonline.com Their mechanism of action is analogous to the well-established MacMillan imidazolidinone catalysts, proceeding through the formation of enamine or iminium ion intermediates. tandfonline.comajchem-a.com The secondary amine within the ITO ring is crucial for this catalytic activity. It reacts with a carbonyl compound, such as an aldehyde, to form a nucleophilic enamine intermediate. tandfonline.comsigmaaldrich.com

However, recent in-depth mechanistic studies have revealed a more complex scenario. It has been demonstrated that in certain reactions, such as the α-cyanomethylation of aldehydes with bromoacetonitrile (B46782) (BAN), the this compound itself is a pre-catalyst. tandfonline.comacs.org The initial and often irreversible step is the S-alkylation of the ITO by the electrophile (BAN), which forms a 4-(alkylthio)-2,5-dihydro-1H-imidazole (TIM). tandfonline.comajchem-a.comstrem.com These S-alkylated species are the true, active catalysts in the cycle. tandfonline.comajchem-a.com The resulting TIM then activates the aldehyde via enamine formation, creating a highly nucleophilic species that can react with electrophiles. tandfonline.comacs.org Kinetic studies have shown that enamines derived from these S-alkylated TIMs are significantly more nucleophilic than those derived from standard MacMillan organocatalysts. tandfonline.comnih.gov

This dual role, where the initial reagent (ITO) is transformed into the active catalyst (TIM), highlights a fascinating interplay of the compound's different reactive centers. tandfonline.com

S-Alkylation Reactions and Dihydroimidazole (B8729859) Formation

A primary and well-documented reaction of imidazolidine-4-thiones is the alkylation of the sulfur atom. The thiolactam group is highly susceptible to reaction with electrophiles. tandfonline.comstrem.com This S-alkylation is a key transformation that leads to the formation of 4-(alkylthio)-2,5-dihydro-1H-imidazoles, also referred to as thioimidates (TIMs). tandfonline.comajchem-a.com

For instance, the reaction of imidazolidine-4-thiones with bromoacetonitrile (BAN) results in the formation of S-cyanomethylated dihydroimidazoles. tandfonline.comsigmaaldrich.comnih.gov This reaction is often fast and irreversible, competing with the reversible formation of enamines directly from the ITO. ajchem-a.comstrem.com This discovery was crucial in understanding the catalytic cycle of ITO-promoted alkylations, establishing that the S-alkylated dihydroimidazole, not the original thione, is the active catalytic species. tandfonline.comajchem-a.com Similarly, reactions with other alkyl halides and Michael acceptors also proceed via this S-alkylation pathway. tandfonline.comstrem.com

| Reactant | Electrophile | Product | Reference |

| This compound (ITO) | Bromoacetonitrile (BAN) | S-cyanomethylated dihydroimidazole (TIM) | tandfonline.com, nih.gov, sigmaaldrich.com |

| This compound (ITO) | Alkyl Halides / Michael Acceptors | 4-(Alkylthio)-2,5-dihydro-1H-imidazole (TIM) | tandfonline.com, strem.com |

| 4,5-Di(p-chlorophenyl)imidazolidine-2-thione | Dihaloalkanes | Bis-S-alkylated compounds | |

| 4,5-Di(p-chlorophenyl)imidazolidine-2-thione | 1,2-Dibromoethane | Imidazo[2,1-b]thiazole derivative |

Hydrolysis and Dynamic Constitutional Exchange Processes

The this compound ring is susceptible to hydrolysis. Under certain conditions, the ring can open, typically adjacent to the amide group, followed by hydrolysis of the resulting imine. tandfonline.com This process can lead to the formation of α-amino acid amides, α-amino acids, or α-aminothioamides, depending on the specific reaction conditions. tandfonline.com

This hydrolytic instability is the basis for a fascinating phenomenon known as dynamic constitutional exchange. researchgate.net Imidazolidine-4-thiones can dynamically alter their own structure in response to their environment. researchgate.net The process is believed to occur through a hydrolytic ring-opening to an α-aminothioamide intermediate. researchgate.net This intermediate can then exist in equilibrium with surrounding carbonyl compounds. If a different aldehyde or ketone is present in the reaction mixture, the α-aminothioamide can condense with it and recyclize, thereby incorporating the new carbonyl compound into the catalyst's structure. researchgate.net This ability to dynamically exchange substituents allows the catalyst to evolve and adapt, a significant finding in the context of prebiotic chemistry and the origins of molecular complexity. tandfonline.comresearchgate.net

Oxidation and Reduction Pathways

Imidazolidine-4-thiones can undergo both oxidation and reduction, leading to distinct structural modifications.

Oxidation: The thione group can be converted to a carbonyl group. Oxidation of imidazolidine-4-thiones with reagents such as hydrogen peroxide or potassium permanganate (B83412) yields the corresponding imidazolidine-4-ones, the oxygen analogues of the starting material. tandfonline.com This transformation is a common reaction for converting thiocarbonyls to carbonyls. The synthesis of imidazolidine-2-(thi)ones can also be achieved through the selective oxidation of the corresponding 2-imidazolinium halides.

Reduction: Reduction of the this compound ring leads to ring cleavage. Treatment with a strong reducing agent like lithium aluminium hydride (LiAlH₄) results in the reductive opening of the ring adjacent to the secondary amine, ultimately yielding a diamine product. tandfonline.com

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | Imidazolidine-4-one | tandfonline.com |

| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Diamine (via ring opening) | tandfonline.com |

Coordination and Complexation Mechanisms with Metal Ions

The this compound scaffold possesses multiple potential donor atoms (N, O, S) and can act as a ligand, forming coordination complexes with various metal ions. The soft sulfur atom of the thiocarbonyl group is a primary site for coordination with soft metal ions.

Detailed studies on the reaction of 5,5-dimethylimidazolidine-2-thione-4-one (a derivative) with mercury(II) perchlorate (B79767) have provided significant insight into this behavior. The crystal structure of the resulting complex, bis(5,5-dimethylimidazolidine-2-thione-4-one)mercury(II) perchlorate triaquo, confirms the formation of an [HgL₂]²⁺ cation. In this complex, the this compound ligand (L) coordinates to the mercury atom through its sulfur atom, resulting in an almost linear S-Hg-S arrangement.

Furthermore, the ligand can act as either a neutral molecule (L) or, upon deprotonation of the N-3 hydrogen, as a monovalent anion (L'). This allows for the formation of various complexes depending on the reaction conditions, such as HgL(ClO₄)₂, HgL'ClO₄, and HgL'₂. Imidazolidine-2-thione analogues have also been successfully complexed with other metals, including cadmium, zinc, silver, and platinum, often to develop agents with specific biological activities. In some catalytic systems, the mechanism involves the coordination of reactants to a chiral copper species complexed with an this compound derivative. uni-muenchen.de

Catalytic Applications of Imidazolidine 4 Thione

Organocatalysis

As purely organic molecules, imidazolidine-4-thiones offer several advantages as catalysts, including lower cost, reduced toxicity, and stability towards moisture and oxygen compared to many metal-based catalysts. uni-muenchen.de They have been identified as a promising class of prebiotic organocatalysts, capable of facilitating complex chemical transformations under plausible early Earth conditions. uni-muenchen.debohrium.com

The catalytic activity of imidazolidine-4-thiones has been effectively demonstrated in the asymmetric α-alkylation of aldehydes and ketones, a challenging yet crucial transformation in organic synthesis for building molecular complexity. uni-muenchen.deacs.org These organocatalysts activate the carbonyl substrate through the formation of a nucleophilic enamine intermediate, which then reacts with an electrophile.

Researchers have successfully employed a library of different imidazolidine-4-thione catalysts for the α-alkylation of small aldehydes. uni-muenchen.debohrium.com These reactions have been shown to proceed even in prebiotic scenarios, a context where such functionalizations were previously considered unfeasible. uni-muenchen.de For instance, they have been used to catalyze the light-driven α-alkylation of aldehydes using bromoacetonitrile (B46782). rsc.org While initial systems utilized photoredox activation, further studies revealed that catalytic conversion can also occur in the absence of light. uni-muenchen.de Kinetic studies have indicated that enamines derived from the S-cyanomethylated form of these catalysts (resulting from a reaction with bromoacetonitrile) and aldehydes are more nucleophilic than those derived from traditional MacMillan organocatalysts. rsc.org

The catalytic cycle enables the functionalization of the catalysts' own aldehyde building blocks, leading to the formation of second-generation catalysts in an evolutionary-like process. acs.org This demonstrates an adaptive system where the catalyst can modify itself based on the available chemical environment. bohrium.com

Table 1: Research Findings on Asymmetric α-Alkylation

| Catalyst Type | Substrate | Key Finding | Reference |

|---|---|---|---|

| This compound Library | Aldehydes | Demonstrated catalytic activity in a challenging transformation, enabling it in a prebiotic context for the first time. uni-muenchen.debohrium.com | uni-muenchen.debohrium.com |

| Imidazolidine-4-thiones | Aldehydes | Function as (photoredox) organocatalysts to enable α-alkylation, capable of modifying their own building blocks. acs.org | acs.org |

| Imidazolidine-4-thiones | Aldehydes | Effective in light-driven α-alkylations with bromoacetonitrile. rsc.org | rsc.org |

A key feature of this compound catalysis is its ability to induce chirality, leading to enantioselective transformations. When comparing different synthesized imidazolidine-4-thiones, researchers found that preferentially formed structures and isomers exhibited superior catalytic activities and enantioselectivities in α-alkylation reactions. uni-muenchen.de

The potential for high enantioselectivity is partly attributed to the phenomenon of spontaneous resolution by conglomerate crystallization observed in some imidazolidine-4-thiones. acs.org This process can lead to an initial symmetry breaking, which is then amplified through enantioselective organocatalysis. uni-muenchen.deacs.org This chiral amplification is a significant step in understanding the origins of homochirality in nature. uni-muenchen.de Certain catalyst structures have been shown to yield products with increased enantioselectivity, highlighting the tunability of the system. bohrium.com

Imidazolidine-4-thiones have been effectively integrated into dual catalytic systems, particularly with photoredox catalysis, to drive chemical reactions. uni-muenchen.deacs.org This approach combines the substrate activation properties of organocatalysis with the ability of a photosensitizer to generate reactive radical species upon light absorption.

The initial design for the α-alkylation of aldehydes utilized this combined photoredox-organocatalytic system. uni-muenchen.de The mechanism involves an interplay between the photoredox cycle and the organocatalytic cycle. uni-muenchen.de This integrated approach has been extended to various transformations, including α-perfluoroalkylation, α-cyanomethylation, and α-benzylation of aldehydes. uni-muenchen.de Although later studies showed that some reactions could proceed without light, the photoredox pathway remains a powerful tool for expanding the scope of reactions catalyzed by imidazolidine-4-thiones. uni-muenchen.deacs.org Mechanistic investigations have identified the formation of a noncovalently bound electron-donor-acceptor (EDA) complex, which is key to the process. bohrium.com

Metal-Catalyzed Reactions

Beyond their role as standalone organocatalysts, imidazolidine-4-thiones and related thione-containing heterocycles can also function as ligands in transition metal complexes, enabling a different mode of catalytic activity.

The thione group (C=S) and the nitrogen atoms within the imidazolidine (B613845) ring can act as donor sites, allowing the molecule to chelate to metal centers. researchgate.netnih.gov Thiones, in general, have been investigated as effective ligands in creating metal complexes with catalytic and biological activity. researchgate.net The coordination of the ligand to the metal can create a rigid and stable complex, influencing its reactivity and lability. researchgate.netnih.gov

Specifically, imidazolidine-4-thiones have been used to form copper(II) complexes. uni-muenchen.de In these complexes, the this compound acts as a ligand, and the resulting metal complex functions as the catalyst. The free thioamide group is crucial for this coordination. uni-muenchen.de This ability to coordinate with transition metals expands the catalytic utility of imidazolidine-4-thiones beyond organocatalysis into the realm of metalloenzymatic-like catalysis.

A notable application of this compound as a ligand is in the copper-catalyzed asymmetric Henry reaction (nitroaldol reaction). uni-muenchen.de This reaction involves the addition of a nitroalkane to a carbonyl compound and is a valuable method for forming carbon-carbon bonds and synthesizing β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids.

Copper(II) complexes of imidazolidine-4-thiones have demonstrated high catalytic activity and moderate to good enantioselectivity in the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes. uni-muenchen.de Research has shown that catalysts with a trans-substitution pattern on the imidazolidine ring lead to superior results and the preferential formation of the R-configured product. uni-muenchen.de

Table 2: Performance of this compound-Copper(II) Complexes in Asymmetric Henry Reactions

| Catalyst System | Reaction | Performance | Key Observation | Reference |

|---|

Applications in Materials Science and Emerging Chemical Fields

Functional Materials Synthesis

Imidazolidine-4-thione and its derivatives are gaining attention as precursors and components in the synthesis of advanced functional materials.

Heteroatom-doped carbon dots (CDs) are a class of fluorescent nanomaterials with significant potential in bioimaging, sensing, and light-emitting diodes. The incorporation of nitrogen and sulfur atoms from precursors like this compound can enhance the photoluminescent properties of CDs. The synthesis of multicolor luminescent CDs often involves the use of precursors that introduce various functional groups onto the CD surface, which is a key factor in tuning their emission wavelengths. nih.gov For instance, the presence of C=N and C=O structures, which can be derived from nitrogen-containing precursors, contributes to the n–π* transitions responsible for the photoluminescence of these nanomaterials. nih.gov

The functionalization of CDs with molecules containing nitrogen, such as imidazole (B134444) derivatives, can create nanoprobes with specific sensing capabilities. rsc.org The nitrogen and sulfur atoms from an this compound precursor could similarly be incorporated into the carbon dot framework, potentially leading to CDs with unique photoluminescent characteristics and sensing abilities. The rich functionality of these heteroatom-doped CDs, including the presence of amino and thiol groups, makes them suitable for applications like the detection of metal ions and for use as probes in high-contrast cell imaging. rsc.org

Table 1: Properties of Heteroatom-Doped Carbon Dots

| Property | Description | Source |

| Emission | Multicolor luminescence is often due to surface functional groups rather than size. | nih.gov |

| Synthesis Precursors | Ammonium (B1175870) citrate (B86180) is a common precursor for synthesizing multicolor CDs. | nih.gov |

| Functional Groups | The presence of O–H/N–H, C=O, C=C/C=N, C–N=, and C–O groups is confirmed by FTIR spectroscopy. | nih.gov |

| Quantum Yield | Cysteine-derived CDs have shown a high quantum yield of 38%. | rsc.org |

| Sensing Applications | Can be used for the sensitive and selective detection of metal ions like Cd²⁺ and Fe³⁺. | rsc.org |

| Bioimaging | Demonstrated potential as excellent probes for high-contrast cell imaging. | rsc.org |

Gel-polymer electrolytes (GPEs) are a critical component in the development of next-generation lithium batteries, including lithium-sulfur batteries. youtube.com These electrolytes offer a balance between the ionic conductivity of liquid electrolytes and the mechanical stability of solid electrolytes. youtube.com A typical GPE consists of a polymer matrix that swells with a liquid electrolyte, which contains a lithium salt. youtube.com

While direct use of this compound as a precursor for GPEs is not extensively documented in the provided search results, its structural motifs are relevant. The nitrogen and sulfur atoms in the this compound ring could potentially interact with lithium ions and the polymer matrix, influencing the electrolyte's properties. The development of advanced GPEs sometimes involves the use of additives to enhance performance, such as improving the stability of the solid electrolyte interphase (SEI) on the electrode surface. google.com

Table 2: Components and Characteristics of Gel-Polymer Electrolytes

| Component/Characteristic | Description | Source |

| Function | Allows conduction of lithium ions while preventing direct contact between the anode and cathode. | youtube.com |

| Composition | Typically a blend of a polymer, a liquid organic solvent, and a lithium salt. | youtube.com |

| Application | Enables the use of high-energy-density lithium metal anodes. | youtube.com |

| Additives | Compounds like LiPO₂F₂ or LiBF₄ can be added to improve SEI formation and high-temperature stability. | google.com |

In the rubber industry, vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between polymer chains. This process is often facilitated by accelerators. While the direct use of this compound as a vulcanization accelerator is not detailed, related compounds and ionic liquids have been shown to enhance the efficiency of sulfur vulcanization. researchgate.net

For instance, ionic liquids can act as co-agents in the vulcanization process, and in some cases, can even replace traditional accelerators that may have allergenic effects. researchgate.net The mechanism of acceleration often involves the interaction of the accelerator with zinc oxide, which is a common activator in vulcanization systems. researchgate.net The structural features of this compound, particularly the thione group, suggest its potential to participate in the complex chemistry of sulfur vulcanization.

Table 3: Aspects of Vulcanization Acceleration

| Aspect | Description | Source |

| Role of Accelerators | Increase the rate and efficiency of the vulcanization process. | researchgate.net |

| Ionic Liquids as Accelerators | Can enhance vulcanization efficiency and act as dispersing aids for fillers. | researchgate.net |

| Mechanism | Often involves complexation with activators like zinc oxide to enhance their activity. | researchgate.net |

| Benefits of Novel Accelerators | Potential to replace traditional accelerators with allergenic properties without compromising mechanical properties. | researchgate.net |

Mechanistic Studies of Corrosion Inhibition

This compound derivatives have been investigated as corrosion inhibitors for metals in acidic environments. The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.

A study on 5-imino-1,2,4-dithiazolidine-3-thione (IDTT), a related heterocyclic compound, demonstrated its high efficiency in inhibiting the corrosion of mild steel in a hydrochloric acid solution. nih.gov The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 84.3% at a concentration of 0.5 mM. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that these types of inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov

The adsorption of these inhibitor molecules onto the metal surface is a key aspect of their protective mechanism. Adsorption isotherm studies, such as the Langmuir isotherm, can provide insights into the nature of this adsorption. For IDTT, the adsorption was found to follow the Langmuir model, suggesting the formation of a monolayer on the metal surface. nih.gov The Gibbs free energy of adsorption (ΔG°ads) can indicate whether the adsorption is primarily physical (physisorption) or chemical (chemisorption). A value of -19.83 kJ/mol for IDTT suggests that physisorption is the dominant mechanism. nih.gov

Quantum chemical calculations using Density Functional Theory (DFT) can further elucidate the inhibition mechanism at a molecular level. These calculations can identify the active sites in the inhibitor molecule responsible for adsorption. For instance, in IDTT, the sulfur and nitrogen atoms were identified as the active centers for adsorption onto the steel surface. nih.gov

Table 4: Research Findings on a Related Corrosion Inhibitor (IDTT)

| Parameter | Finding | Source |

| Inhibition Efficiency | Up to 84.3% at 0.5 mM concentration for mild steel in 1.0 M HCl. | nih.gov |

| Inhibitor Type | Mixed-type, suppressing both anodic and cathodic reactions. | nih.gov |

| Adsorption Isotherm | Follows the Langmuir adsorption isotherm, indicating monolayer formation. | nih.gov |

| Adsorption Mechanism | Dominated by physisorption, with a ΔG°ads of -19.83 kJ/mol. | nih.gov |

| Active Adsorption Sites | Sulfur and nitrogen atoms, as indicated by Mulliken charge analysis from DFT calculations. | nih.gov |

Use as Building Blocks for Diverse Chemical Structures

The this compound scaffold is a valuable building block in organic synthesis, providing a platform for the creation of a diverse range of more complex molecules. Its cyclic structure, containing both nitrogen and sulfur heteroatoms and multiple reactive sites, allows for various chemical modifications.

Imidazolidine-4-thiones can be synthesized from simple, prebiotically plausible starting materials such as carbonyl compounds, cyanide, ammonia, and hydrogen sulfide (B99878). uni-muenchen.de This highlights the robustness of their formation and their potential as foundational structures in chemical evolution. uni-muenchen.de

The reactivity of the this compound core allows for the introduction of various substituents, leading to a library of derivatives with different steric and electronic properties. uni-muenchen.de This versatility makes them attractive starting points for the synthesis of new catalysts and functional molecules. For example, the presence of the thioamide group facilitates ring closure during synthesis and provides a reactive handle for further transformations. uni-muenchen.de

The ability to use imidazolidine-4-thiones to functionalize other molecules, such as aldehydes, and then incorporate these modified units back into the catalyst structure demonstrates a pathway for the evolution of more complex and specialized molecules from simpler precursors. uni-muenchen.de This concept of using a core structure to build successive generations of molecules is a powerful strategy in synthetic chemistry. uni-muenchen.de The thiazolo[5,4-d]thiazole (B1587360) system, another sulfur and nitrogen-containing heterocycle, serves as an example of how such building blocks can be used to construct semiconducting materials for applications in organic electronics. rsc.org

Table 5: this compound as a Chemical Building Block